molecular formula C20H18ClNO4 B11383751 N-(2-chlorobenzyl)-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide

N-(2-chlorobenzyl)-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide

Cat. No.: B11383751
M. Wt: 371.8 g/mol
InChI Key: LEPCKYBITXFAGO-UHFFFAOYSA-N
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Description

N-[(2-CHLOROPHENYL)METHYL]-3-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE is a complex organic compound that belongs to the class of chromen-3-yl derivatives This compound is characterized by the presence of a chlorophenyl group, a hydroxy-methyl group, and a chromen-3-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-3-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-3-yl Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-3-yl structure.

    Introduction of the Chlorophenyl Group: This step involves the reaction of the chromen-3-yl intermediate with a chlorophenyl methyl halide under nucleophilic substitution conditions.

    Formation of the Amide Bond: The final step involves the reaction of the intermediate with a suitable amine to form the amide bond, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-3-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the chromen-3-yl moiety can be reduced to form an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[(2-CHLOROPHENYL)METHYL]-3-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-3-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-BROMOPHENYL)METHYL]-3-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE
  • N-[(2-FLUOROPHENYL)METHYL]-3-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE

Uniqueness

N-[(2-CHLOROPHENYL)METHYL]-3-(7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the chromen-3-yl moiety and the chlorophenyl group provides a distinct structure that can interact with various molecular targets in unique ways.

Properties

Molecular Formula

C20H18ClNO4

Molecular Weight

371.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)propanamide

InChI

InChI=1S/C20H18ClNO4/c1-12-15-7-6-14(23)10-18(15)26-20(25)16(12)8-9-19(24)22-11-13-4-2-3-5-17(13)21/h2-7,10,23H,8-9,11H2,1H3,(H,22,24)

InChI Key

LEPCKYBITXFAGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)NCC3=CC=CC=C3Cl

Origin of Product

United States

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